molecular formula C9H7F3O3 B1304645 3-(Trifluoromethoxy)phenylacetic Acid CAS No. 203302-97-0

3-(Trifluoromethoxy)phenylacetic Acid

Cat. No. B1304645
M. Wt: 220.14 g/mol
InChI Key: NFZQVADYFXRRPM-UHFFFAOYSA-N
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Patent
US08354441B2

Procedure details

A solution of diisopropylamine (3.1 ml) in tetrahydrofuran (30 ml) was cooled to 0° C. before dropwise addition of 1.6M nBuLi in hexane (13.5 ml) and then stirred for 15 minutes and cooled to −70° C. 3-(trifluoromethoxy)-phenylacetic acid (2 g) was dissolved in tetrahydrofuran (20 ml) and added dropwise to the reaction mixture which was then allowed to warm to 0° C., stirred for 30 minutes and then cooled back to −70° C. Methyl iodide (0.9 ml) was then added slowly and the solution stirred for further 1.5 hours at −70° C. Water was added the solution washed with diethyl ether, the aqueous phase was acidified by addition of 25% aqueous HCl and then extracted twice with diethyl ether, dried over Mg2SO4, filtered and concentrated. The residue was purified by flash column chromatography (SiO2; hexane/EtOAc 3:1) to afford 2-(3-trifluoromethoxy-phenyl)-propionic acid (1.5 g) as a light yellow oil. MS (ISP): 232.9 ([M−H]+)).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]([F:27])([F:26])[O:15][C:16]1[CH:17]=[C:18]([CH2:22][C:23]([OH:25])=[O:24])[CH:19]=[CH:20][CH:21]=1.CI>O1CCCC1.CCCCCC.O>[F:13][C:14]([F:26])([F:27])[O:15][C:16]1[CH:17]=[C:18]([CH:22]([CH3:1])[C:23]([OH:25])=[O:24])[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
13.5 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)CC(=O)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the reaction mixture which
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to −70° C
STIRRING
Type
STIRRING
Details
the solution stirred for further 1.5 hours at −70° C
Duration
1.5 h
WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
the aqueous phase was acidified by addition of 25% aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2; hexane/EtOAc 3:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C(C(=O)O)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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